methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethynyl ketones with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrazole ring .
Scientific Research Applications
Methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: This compound shares a similar pyrazole core but differs in the functional groups attached to the ring.
Methyl 3-(1-adamantyl-carbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate: Another related compound with different substituents on the pyrazole ring.
Uniqueness
Methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
221100-79-4 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-3-5-4-6(9-8-5)7(10)11-2/h1,5,8H,4H2,2H3 |
InChI Key |
WQEWVEHUSLBGAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(C1)C#C |
Origin of Product |
United States |
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